![molecular formula C6H5F2NO2S B1591649 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid CAS No. 891487-47-1](/img/structure/B1591649.png)
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit succinate dehydrogenase (sdhi), an enzyme involved in the mitochondrial respiration chain . This enzyme plays a crucial role in energy production within cells.
Mode of Action
Compounds with similar structures have been reported to inhibit succinate dehydrogenase, thereby disrupting energy production within cells . This disruption can lead to cell death, which may explain the compound’s potential fungicidal activity .
Biochemical Pathways
Inhibition of succinate dehydrogenase would disrupt the citric acid cycle, a key metabolic pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, and the generation of cellular energy .
Result of Action
Similar compounds have been reported to exhibit fungicidal activity, suggesting that this compound may also have the ability to kill fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the difluoromethylation of a thiazole precursor. One common method is the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of metal-based catalysts and optimized reaction conditions can further improve the yield and selectivity of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophilic reagents like amines (RNH₂).
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of difluoromethyl alcohols or hydrocarbons.
Substitution: Formation of halogenated or aminated thiazole derivatives.
Scientific Research Applications
Chemistry
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid serves as a crucial building block in the synthesis of complex fluorinated compounds. It is utilized in:
- Synthesis of Pharmaceuticals : The compound is explored for creating various drug candidates due to its unique functional groups.
- Agrochemicals Development : Its stability and bioactivity make it suitable for developing herbicides and fungicides.
Biology
The compound's structure allows it to interact with biological systems effectively. Key applications include:
- Bioisosteric Studies : It is investigated as a bioisostere, mimicking functional groups like alcohols and thiols, which can influence drug efficacy.
- Enzyme Interaction Studies : Research focuses on how this compound interacts with specific enzymes and proteins, providing insights into enzyme mechanisms.
Medicine
Preliminary studies suggest that this compound exhibits notable biological activities:
- Antimicrobial Properties : Investigated for potential use against various pathogens.
- Anticancer Activity : Early research indicates possible anticancer effects, warranting further exploration.
Chemical Reactions
The compound can undergo several chemical reactions, enhancing its versatility:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Oxidation of the carboxylic acid group to form derivatives. | Potassium permanganate (KMnO₄) |
Reduction | Reduction of the difluoromethyl group or carboxylic acid to alcohols or other reduced forms. | Lithium aluminum hydride (LiAlH₄) |
Substitution | Electrophilic and nucleophilic substitution reactions involving the thiazole ring. | Halogens (Cl₂, Br₂), Amines (RNH₂) |
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
- 4-(Chloromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
- 4-(Bromomethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Comparison: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to its trifluoromethyl analog, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bond donor capability, making it a versatile moiety in drug design .
Biological Activity
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 193.17 g/mol. The unique thiazole ring structure, combined with the difluoromethyl and carboxylic acid groups, contributes to its reactivity and biological properties.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been investigated as a potential candidate for developing new antimicrobial agents due to its ability to inhibit the growth of various bacterial strains.
2. Anticancer Properties
Research has suggested that this compound may possess anticancer activity. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, it has been studied for its effects on specific cancer cell lines, demonstrating cytotoxicity that could be harnessed for therapeutic purposes .
3. Enzyme Inhibition
The compound's difluoromethyl group enhances its binding affinity to enzymes and receptors, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions. This characteristic is particularly valuable in drug design, where mimicking functional groups can lead to more effective therapeutic agents .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study evaluating the anticancer properties of this compound, researchers treated several human cancer cell lines with varying concentrations of the compound. The results indicated significant reductions in cell viability, particularly in breast and colon cancer cell lines. The IC50 values were reported in the low micromolar range, suggesting potent activity against these cancer types .
Applications in Drug Design
The compound is being explored as a bioisostere for drug development, particularly in creating analogs that mimic essential functional groups found in existing drugs. Its unique structural features allow it to serve as a scaffold for synthesizing more complex molecules with enhanced biological activity.
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONKCJMYNMTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587393 | |
Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891487-47-1 | |
Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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